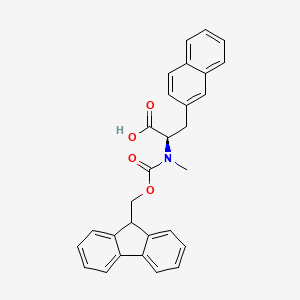

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH

Description

Rationale for N-Methylation in Peptide and Peptidomimetic Chemistry

Influence on Cell Permeability

The ability of a drug to cross cell membranes is crucial for its efficacy. Many peptides, particularly cyclic ones, exhibit poor cell permeability. nih.govresearchgate.net N-methylation can improve this by reducing the number of hydrogen bond donors on the peptide backbone. uq.edu.au This modification can disrupt the hydrogen-bonding network with surrounding water molecules, making the peptide more lipophilic and facilitating its passive diffusion across the hydrophobic cell membrane. researchgate.net Studies have shown that even a single N-methylation can significantly enhance the membrane permeability of cyclic peptides. wiley.compnas.org The strategic placement of N-methyl groups can have a substantial impact on the permeability of a peptide. acs.org

Modulation of Interaction with Hydrophobic Targets

N-methylation can influence how a peptide interacts with its biological target. By altering the peptide's conformation and reducing its polarity, N-methylation can enhance interactions with hydrophobic binding pockets on target proteins. uq.edu.auresearchgate.net This modification can lead to increased binding affinity and selectivity for the target, ultimately improving the peptide's therapeutic effect. nih.gov The introduction of a methyl group can also create larger hydrophobic surface areas on the peptide, further promoting interactions with hydrophobic regions of target molecules. uq.edu.au

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNHOSZZFGJIPG-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc N Me D Ala 2 Naphthyl Oh and Its Analogs

Solid-Phase Synthesis Strategies for N-Methylated Amino Acids (Fmoc-N-Me-AA-OH)

The on-resin synthesis of N-methylated amino acids (Fmoc-N-Me-AA-OH) provides a cost-effective and efficient alternative to purchasing these often expensive building blocks. mdpi.comdntb.gov.ua The general approach involves anchoring a standard Fmoc-protected amino acid to a solid support, modifying it in a series of steps, and then cleaving the final N-methylated product from the resin.

A highly effective and widely used procedure for the N-methylation of amino acids on a solid support is the Biron-Kessler method. mdpi.comresearchgate.net This method is an optimization of earlier work by Fukuyama in solution and by Miller and Scanlan on solid-phase. mdpi.comresearchgate.net The core of the strategy involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) after the initial Fmoc group is removed. mdpi.comcsic.es

The key steps of the Biron-Kessler method are as follows:

Anchoring and Fmoc Deprotection : The starting Fmoc-amino acid is attached to a suitable resin, and the Fmoc group is removed to expose the primary amine.

Sulfonamide Formation : The free amine is reacted with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). mdpi.com The resulting sulfonamide has an acidic N-H proton due to the electron-withdrawing nature of the o-nitrobenzenesulfonyl group. mdpi.comresearchgate.net

N-Methylation : The acidic sulfonamide is deprotonated with a base, and the resulting anion is alkylated with a methylating agent. mdpi.com

o-NBS Deprotection : The o-NBS group is removed, typically using a thiol nucleophile like 2-mercaptoethanol (B42355) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net A significant advantage of this step is its selectivity; the deprotection is efficient for N-methylated sulfonamides but does not proceed if the amine was not successfully alkylated, providing an inherent purification step. nih.gov

Final Fmoc Protection : The newly formed secondary amine (the N-methylated amine) is then protected with an Fmoc group, commonly using Fmoc-OSu (9-fluorenylmethyl-succinimidyl carbonate). mdpi.comresearchgate.net

Cleavage from Resin : The final Fmoc-N-Me-AA-OH product is cleaved from the solid support under mild acidic conditions. mdpi.com

Kessler and his group further optimized this procedure, significantly reducing the reaction time from several hours to as little as 35-40 minutes without changing solvents between steps. nih.govacs.org

The crucial methylation step in the Biron-Kessler method requires an effective alkylating agent. The most commonly employed reagents are dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I). mdpi.comresearchgate.netcsic.es Both are potent methylating agents suitable for the S_N2 reaction with the deprotonated sulfonamide. google.com

Recent studies have compared these two reagents directly in the solid-phase synthesis of Fmoc-N-Me-AA-OH. mdpi.comresearchgate.net Both were found to produce the desired N-methylated amino acids in high yield and purity. mdpi.comnih.gov Dimethyl sulfate is often favored for being less expensive, while both are considered classic and highly effective methylation reagents. nih.govresearchgate.net The choice between them may depend on specific laboratory protocols, cost considerations, and the specific amino acid being methylated. mdpi.comgoogle.com

| Reagent | Chemical Formula | Key Characteristics |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Potent methylating agent, cost-effective, highly toxic. mdpi.comnih.govresearchgate.net |

| Methyl Iodide | CH₃I | Potent methylating agent, highly toxic. mdpi.comgoogle.comnih.gov |

In the solid-phase synthesis of Fmoc-N-Me-AA-OH, the resin acts as a temporary protecting group for the carboxylic acid functionality. The 2-chlorotrityl chloride (2-CTC) resin is particularly well-suited for this purpose. mdpi.comnih.govresearchgate.net Its primary advantage lies in the mild conditions required for cleavage. The final Fmoc-N-Me-AA-OH can be released from the 2-CTC resin using a very dilute solution of trifluoroacetic acid (TFA), such as 1% TFA in dichloromethane (B109758) (DCM). mdpi.comresearchgate.net These mild conditions ensure that acid-labile side-chain protecting groups on the amino acid remain intact. mdpi.com

Other benefits of the 2-CTC resin include:

Suppression of Racemization : Attaching the first amino acid to the 2-CTC resin does not require pre-activation of the amino acid's carboxyl group, which helps to prevent racemization.

High Reactivity : The trityl-based structure of the resin is highly reactive, allowing for rapid and efficient loading of the initial amino acid.

Reusability : After cleavage, the resulting 2-chlorotrityl alcohol resin can be regenerated back to the active chloride form, making the process more economical. acs.org

The use of 2-CTC resin as a temporary solid-phase protecting group is a cornerstone of an efficient and high-yielding strategy for producing various Fmoc-N-Me-AA-OH derivatives. mdpi.comnih.govdntb.gov.ua

Careful monitoring of each reaction step is essential for a successful synthesis on the solid phase. Several techniques are employed to confirm the completion of reactions.

For monitoring the N-methylation process, a small sample of the resin-bound peptide can be cleaved (a "mini-cleavage") and the resulting product analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comnih.gov This provides definitive confirmation that the desired mass corresponding to the methylated product has been obtained. mdpi.com

Traditional colorimetric tests are also used to detect the presence of free amines, indicating an incomplete coupling reaction.

Kaiser Test : This test is very sensitive for primary amines, producing an intense blue color. However, it is unreliable for secondary amines, such as proline or N-methylated amino acids. peptide.com

Chloranil (B122849) Test or Bromophenol Blue Test : Since the Kaiser test fails for secondary amines, alternative tests are necessary after the methylation step or when coupling to an N-methylated residue. The chloranil test and the bromophenol blue test give a positive color indication for secondary amines and are therefore suitable for monitoring these more challenging steps. peptide.compeptide.com

Conductivity measurements have also been explored as a method to monitor the progress of coupling and deprotection steps in real-time during automated synthesis. google.com Furthermore, changes in resin bed volume in flow reactors can indicate aggregation issues, which are more common with sterically hindered residues. researchgate.net

| Monitoring Technique | Analyte | Principle | Application in N-Methylation |

| LC-MS | Cleaved Product | Separation by chromatography and detection by mass spectrometry. | Confirms the mass of the N-methylated product after a mini-cleavage. mdpi.comnih.gov |

| Kaiser Test | Primary Amines | Ninhydrin reacts with primary amines to produce a blue color. | Used to confirm Fmoc deprotection before N-methylation; not useful after methylation. peptide.com |

| Chloranil/Bromophenol Blue Test | Secondary Amines | Colorimetric reaction with secondary amines. | Confirms the presence of the free N-methyl amine after o-NBS deprotection or incomplete coupling to an N-methyl residue. peptide.compeptide.com |

Incorporation of N-Methylated Amino Acids into Peptide Sequences

Once the Fmoc-N-Me-AA-OH building block is synthesized, it must be incorporated into a growing peptide chain. This step is notoriously difficult due to the increased steric hindrance of the N-methylated secondary amine. peptide.comnih.gov The nucleophilicity of the secondary amine is lower, and the bulky groups surrounding it impede the approach of the activated carboxyl group of the incoming amino acid.

To overcome this challenge, highly efficient coupling reagents are required. Standard reagents like HBTU and HCTU can be less effective. peptide.com More potent activating agents are generally preferred, often in combination with additives. peptide.combachem.com

Commonly used successful strategies include:

HATU/HOAt : The use of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a very effective method for coupling sterically hindered and N-methylated amino acids. peptide.comnih.govmerckmillipore.com

PyBOP/HOAt : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of HOAt is another powerful combination. peptide.com

PyBroP : Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) is also utilized for difficult couplings, including those involving N-methylated residues. peptide.combachem.com

Amino Acid Halides : Pre-forming Fmoc-amino acid chlorides or fluorides can create highly reactive species capable of overcoming the steric barrier. peptide.combachem.com

Longer coupling times and double-coupling cycles are often necessary to ensure the reaction goes to completion. peptide.comnih.gov Monitoring these couplings with a secondary amine-specific test like the bromophenol blue test is crucial. peptide.com

Preparation of 2-Naphthyl Alanine (B10760859) Derivatives for Peptide Synthesis

The synthesis of the target compound, Fmoc-N-Me-D-Ala(2-Naphthyl)-OH, begins with the preparation of its non-methylated precursor, Fmoc-D-Ala(2-Naphthyl)-OH. This unnatural amino acid derivative is synthesized and used in peptide chemistry. acs.orgchemicalbook.comcymitquimica.com

The preparation of Fmoc-(2-naphthyl)alanine has been reported as part of broader synthetic efforts. For instance, a one-step method for creating Fmoc-amino acid derivatives for specific applications was shown to be applicable to unnatural amino acids, producing Fmoc-(2-naphthyl)alanine in a 50% yield. acs.orgresearchgate.net These derivatives, including Fmoc-D-3-(2-naphthyl)-alanine, are commercially available and serve as key intermediates in the synthesis of peptide-based inhibitors and other complex molecules. chemicalbook.com Once Fmoc-D-Ala(2-Naphthyl)-OH is obtained, it can be used as the starting material in the solid-phase N-methylation protocols described in section 2.1 to yield the final target compound.

One-Step Synthesis Approaches for Modified Amino Acid Derivatives

The synthesis of structurally complex amino acid derivatives such as this compound is a critical process for peptide chemistry. While a true single-step synthesis from the parent amino acid is challenging, several streamlined and efficient methodologies have been developed that minimize steps and improve yields. These methods are often presented as "one-pot" or direct transformations from a closely related precursor.

A prominent and highly efficient method for preparing Fmoc-N-methyl-α-amino acids involves the formation of an intermediate 5-oxazolidinone. acs.orgnih.gov In this two-step approach, the parent Fmoc-amino acid is first condensed with paraformaldehyde under acidic conditions to form the oxazolidinone ring. scispace.com This intermediate is then subjected to a reductive opening using a reducing agent like triethylsilane in the presence of a Lewis acid, which yields the desired N-methylated product. acs.orgnih.govscispace.com This procedure is noted for its high efficiency and for producing minimal racemization. researchgate.net

Another effective strategy employs solid-phase synthesis, which streamlines the process by using a resin as a temporary protecting group for the carboxylic acid. nih.govmdpi.com The 2-chlorotrityl chloride (2-CTC) resin is commonly used for this purpose. The synthesis begins by anchoring the Fmoc-protected amino acid to the resin. The Fmoc group is then removed, and the now-free amino group is activated with a group like 2-nitrobenzenesulfonyl (o-NBS). nih.gov This activation renders the amine proton acidic enough for methylation, which can be carried out using reagents such as dimethyl sulfate or methyl iodide. nih.govmdpi.com Following methylation, the o-NBS group is removed, the amino group is re-protected with Fmoc, and the final product is cleaved from the resin under mild acidic conditions. nih.gov

The table below provides a comparative overview of these advanced synthetic strategies.

| Methodology | Key Reagents | Primary Steps | Key Advantages |

| Oxazolidinone Intermediate | Paraformaldehyde, p-toluenesulphonic acid, Triethylsilane, Lewis Acid | 1. Cyclization to form oxazolidinone.2. Reductive ring-opening. | High efficiency, low racemization, environmentally benign. acs.orgresearchgate.net |

| Solid-Phase Synthesis (2-CTC Resin) | 2-CTC Resin, o-NBS-Cl, Methylating Agent (e.g., MeI), Fmoc-OSu | 1. Resin attachment.2. N-activation (o-NBS).3. N-methylation.4. Re-protection (Fmoc).5. Cleavage from resin. | Streamlined purification, adaptable to various amino acids. nih.govmdpi.com |

| Benzhydryl Ester Protection | Diphenyldiazomethane, Diazomethane | 1. Carboxyl protection as benzhydryl ester.2. N-methylation.3. Deprotection. | Stable intermediates, selective deprotection under mild conditions. researchgate.net |

Enantioselective Synthesis and Chiral Purity Considerations in Modified Amino Acids

The stereochemistry of amino acids is fundamental to the structure and function of peptides. For derivatives like this compound, achieving the correct 'D' configuration and maintaining its chiral purity throughout synthesis and subsequent peptide coupling are of utmost importance.

Enantioselective Synthesis: The initial synthesis of the D-amino acid can be accomplished through several stereocontrolled methods. One highly practical approach involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent. For instance, pseudoephedrine glycinamide (B1583983) can be used as a chiral auxiliary, where its lithium enolate is alkylated with high diastereoselectivity. Subsequent hydrolysis of the alkylated product yields the desired D-amino acid with high enantiomeric purity. acs.org More modern approaches also utilize biocatalysis. Imine reductases (IREDs), for example, can catalyze the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with excellent enantioselectivity under mild conditions. d-nb.infonih.gov

Chiral Purity in N-Methylated Amino Acids: While the N-methylation step itself does not typically induce racemization, the subsequent activation and coupling of N-methylated amino acids are fraught with challenges. The steric hindrance from the N-methyl group and bulky side chains, like the 2-naphthyl group, makes coupling difficult. cem.com

A major concern during peptide bond formation is racemization of the activated amino acid residue. For most amino acids, this occurs via a 5(4H)-oxazolone intermediate. N-methylated amino acids cannot form this specific intermediate, which initially led to the assumption that they were resistant to racemization. cdnsciencepub.com However, studies have demonstrated that significant racemization (ranging from 2.8% to 39%) can still occur through an alternative pathway involving an oxazolium-5-oxide intermediate, especially in the presence of salts and polar solvents. researchgate.netcdnsciencepub.com

To mitigate the loss of chiral purity, careful selection of coupling reagents and conditions is crucial. Research has shown that using N-hydroxysuccinimide (HONSu) esters for coupling can yield stereochemically pure products. cdnsciencepub.comresearchgate.net The use of uronium-based coupling reagents like HATU is common for hindered couplings, but pre-activation times must be kept to a minimum to avoid epimerization. merckmillipore.com Other reagents have been specifically developed or identified to suppress racemization in these challenging systems.

The following table summarizes the performance of various coupling conditions in maintaining chiral purity for N-methylated amino acids.

| Coupling Reagent/Method | Additive | Observed Racemization | Reference |

| Mixed Anhydride (in presence of salts) | - | Significant (2.8-39%) | cdnsciencepub.comresearchgate.net |

| DCC | HOBt | Minimized, but can still be problematic | peptide.com |

| DCC | HONSu | Essentially pure product | cdnsciencepub.comresearchgate.net |

| N-hydroxysuccinimide (HONSu) ester | - | Stereochemically pure product | researchgate.netcdnsciencepub.com |

| TSTU | CuCl₂ | Reported to eliminate racemization | peptide.com |

| HATU | DIPEA | Effective, but requires minimal pre-activation | merckmillipore.com |

| CIP | HOAt | Minimal racemization (<1.5% epimer) | acs.org |

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. chemimpex.com The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus is central to its utility in this methodology, allowing for sequential and controlled addition of amino acids to a growing peptide chain anchored to a solid support.

Fmoc/tBu Strategy Implementation

The most common approach for SPPS utilizing this compound is the Fmoc/tBu (tert-butyl) strategy. google.comgoogle.comscielo.org.mx In this method, the N-terminal α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups of other amino acids in the sequence are protected by acid-labile groups like tert-butyl (tBu). scielo.org.mx This orthogonality is crucial, as it allows for the selective removal of the Fmoc group at each cycle of the synthesis without affecting the side-chain protectors or the linkage of the peptide to the resin. google.comgoogle.com The synthesis proceeds by deprotecting the Fmoc group, typically with a piperidine (B6355638) solution, to expose a free amine, which is then ready to couple with the next Fmoc-protected amino acid in the sequence. nih.govresearchgate.net This cycle is repeated until the desired peptide is fully assembled.

The incorporation of N-methylated amino acids like this compound presents a synthetic challenge due to the steric hindrance of the N-methyl group, which can slow down the coupling reaction. nih.gov However, the Fmoc/tBu strategy is well-suited to address this, often with adjustments to coupling conditions to ensure complete reaction. google.comgoogle.com

Coupling Reagents and Deprotection Protocols

To facilitate the formation of the peptide bond, especially with sterically hindered N-methylated residues, efficient coupling reagents are employed. nih.gov Reagents such as N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) have been traditionally used. More advanced and effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is often used with a base like N,N-diisopropylethylamine (DIPEA). merckmillipore.com The use of HATU is particularly beneficial for coupling N-methylated amino acids as it minimizes racemization and promotes efficient bond formation. merckmillipore.com

The deprotection of the Fmoc group is a critical step and is typically achieved using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net Standard protocols often utilize a 20% piperidine in DMF solution. nih.govresearchgate.net However, alternative bases such as 4-methylpiperidine (B120128) have also been shown to be effective for Fmoc removal and can be used in SPPS. scielo.org.mx The progress of the deprotection can be monitored by detecting the formation of the dibenzofulvene-piperidine adduct. researchgate.net

| Parameter | Details | References |

| SPPS Strategy | Fmoc/tBu | google.comgoogle.comscielo.org.mx |

| Coupling Reagents | DIC/HOBt, HATU/DIPEA | merckmillipore.com |

| Deprotection Reagent | 20% Piperidine in DMF | nih.govresearchgate.net |

| Alternative Deprotection | 4-Methylpiperidine | scielo.org.mx |

Design Principles for Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. The incorporation of this compound into peptide sequences is a key strategy in the design of such molecules.

Strategies for Enhanced Proteolytic Stability

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.govpeptide.compeptide.com N-methylation of the peptide backbone, as is present in this compound, is a widely used strategy to overcome this limitation. merckmillipore.comnih.govpeptide.com The methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, thereby preventing the cleavage of the adjacent peptide bond. merckmillipore.comnih.gov This modification significantly increases the half-life of the peptide in vivo. nih.govpeptide.compeptide.com Research has shown that peptides containing N-methylated amino acids exhibit remarkable resistance to enzymatic degradation. nih.govnih.gov

Conformational Constraints in Peptidomimetic Design

The introduction of N-methylated amino acids and bulky side chains like the 2-naphthyl group imposes significant conformational constraints on the peptide backbone. peptide.comnih.gov The N-methyl group restricts the rotation around the Cα-N bond (the φ dihedral angle) and can influence the cis/trans isomerization of the peptide bond. nih.govrsc.org While standard peptides predominantly adopt a trans conformation, N-methylation can increase the propensity for the cis conformation. merckmillipore.com

The bulky and aromatic 2-naphthyl side chain further restricts the conformational freedom of the peptide by participating in steric and hydrophobic interactions. These combined conformational constraints are a powerful tool in peptidomimetic design. By limiting the number of accessible conformations, it is possible to "lock" the peptide into a specific three-dimensional structure that is optimal for binding to a biological target. researchgate.netresearchgate.net This pre-organization can lead to higher binding affinity and selectivity. peptide.compeptide.com The conformational preferences of N-methylated amino acids have been studied computationally to predict their impact on peptide structure. nih.gov

| Design Principle | Effect of this compound | References |

| Proteolytic Stability | N-methylation sterically hinders protease action, increasing peptide half-life. | nih.govmerckmillipore.comnih.govpeptide.compeptide.com |

| Conformational Constraint | N-methylation restricts φ dihedral angle rotation and can favor cis-amide bonds. The naphthyl group adds steric bulk. | merckmillipore.compeptide.comnih.govrsc.org |

| Structural Impact | Induces specific turns and secondary structures, leading to a more rigid and defined conformation. | merckmillipore.comresearchgate.netresearchgate.net |

Specific Applications in Peptidomimetic Drug Design Research

The unique properties of this compound have led to its use in various areas of drug design research. Its incorporation is a strategy to enhance the pharmacological profiles of bioactive peptides.

For instance, in the development of opioid receptor ligands, N-methylation of peptide backbones has been shown to improve metabolic stability and differentiate receptor subtype selectivity. nih.gov The incorporation of N-methylated amino acids can significantly alter the binding affinity and efficacy of these peptides. nih.gov

Furthermore, the ability of N-methylated amino acids to enhance proteolytic stability and introduce conformational constraints is valuable in the design of inhibitors for enzymes such as histone deacetylases (HDACs). acs.org By incorporating building blocks like this compound, researchers can rapidly generate libraries of peptidomimetic inhibitors to screen for potent and selective drug candidates. acs.org The use of such modified amino acids is also explored in creating inhibitors of protein-protein interactions, for example, in the context of cancer-related proteins like BRCA1. pharmaffiliates.com

Opioid Peptidomimetics

In the field of opioid research, N-methylation is a powerful strategy to enhance the bioavailability and metabolic stability of peptide-based drug candidates. nih.gov The incorporation of N-methylated amino acids can also influence receptor selectivity and potency. nih.govnih.gov

Table 1: Opioid Receptor Affinities of a Dermorphin Analogue

| Compound | MOP IC₅₀ (nM) | DOP IC₅₀ (nM) |

|---|---|---|

| H-Dmt-NMe-d-Ala-[1-Ana-Gly]-NH₂ | 0.35 | 1.47 |

Data sourced from a study on dermorphin-based tetrapeptides. nih.gov

CXC Chemokine Receptor 4 (CXCR4) Antagonists

The CXC chemokine receptor 4 (CXCR4) is a key target in various pathologies, including HIV infection and cancer. uit.nonih.gov The development of potent and selective CXCR4 antagonists is therefore of significant interest. N-methylation has been explored as a strategy to optimize the activity of cyclic peptide-based CXCR4 antagonists. uit.nonih.gov

While direct incorporation of this compound in published CXCR4 antagonists is not extensively documented, the principle of N-methylation at specific positions has been shown to be critical for activity. For example, N-methylation of the D-Arg¹ residue in a cyclopentapeptide antagonist, FC131, resulted in an analog with significantly increased affinity. uit.no Conversely, N-methylation at other positions in similar cyclic pentapeptides has been shown to decrease CXCR4 antagonistic activity significantly, indicating that the position of N-methylation is crucial for maintaining the bioactive conformation. nih.govniph.go.jp The use of L-3-(2-naphthyl)alanine (Nal) is a common feature in many potent CXCR4 antagonists, highlighting the importance of the naphthyl moiety for receptor interaction. nih.govunina.ituib.no

Prostate-Specific Membrane Antigen (PSMA) Targeting Ligands

Prostate-Specific Membrane Antigen (PSMA) is an established target for the imaging and therapy of prostate cancer. nih.govmdpi.com Many PSMA-targeting ligands are based on a glutamate-urea-lysine (KuE) motif, often modified with a linker to attach a chelator for radiolabeling. nih.govsnmjournals.org The linker's composition significantly influences the ligand's affinity, internalization, and pharmacokinetic properties. mdpi.com

The incorporation of 2-naphthylalanine in the linker region of PSMA inhibitors has been shown to be crucial for high affinity and favorable in vivo characteristics. mdpi.comresearchgate.net For instance, the well-known PSMA-617 ligand contains 2-naphthyl-L-alanine in its linker structure, which contributes to its excellent tumor-targeting properties. mdpi.comsnmjournals.orgacs.org While the specific use of the N-methylated D-enantiomer, this compound, is noted in a patent for a stereoisomer of a PSMA inhibitor, detailed public data on its performance relative to the L-isomer is limited. google.com However, the introduction of a naphthylalanine modification in general has been shown to increase PSMA affinity. nih.gov

Table 2: In Vitro Properties of PSMA Inhibitors

| Compound | PSMA Inhibition (IC₅₀, nM) | Cell Binding (IC₅₀, nM) |

|---|---|---|

| PSMA-617 | 0.05 | ~5 |

| P17 (styryl-l-Ala) | 0.30 | ~15 |

| P18 (styryl-l-Ala) | 0.45 | ~10 |

Data from a comparative study of PSMA-617 and its derivatives, highlighting the impact of the aromatic moiety. acs.org

Cyclic Peptide Design

Cyclization is a common strategy to improve the metabolic stability and conformational rigidity of peptides. researchgate.net The incorporation of N-methylated amino acids, such as those derived from this compound, can further constrain the peptide backbone. researchgate.netnih.gov This N-methylation can increase the probability of cis-peptide bonds, similar to the effect of proline, and may allow for conformations that are inaccessible to unmodified cyclic peptides. nih.gov

The combination of cyclization and N-methylation can be a powerful tool for developing peptides with enhanced properties. researchgate.net For example, studies on cyclic peptides containing aromatic hydrophobic residues like 2-naphthylalanine have shown that these features can contribute to cell permeability. nih.gov However, the effects of N-methylation on the conformation of cyclic peptides can be complex and may lead to a mixture of conformers. nih.gov Therefore, the strategic placement of N-methylated residues is crucial for achieving the desired biological activity. nih.gov

Synthesis of Hybrid Peptide Constructs

This compound is also a valuable component in the synthesis of hybrid peptide constructs, which combine peptidic elements with other molecular entities to create novel functionalities. acs.org The synthesis of such hybrids often relies on solid-phase peptide synthesis (SPPS), where protected amino acid building blocks are sequentially coupled. acs.orgresearchgate.net

The use of this compound allows for the precise incorporation of an N-methylated, D-configured amino acid with a bulky aromatic side chain into a growing peptide chain. This modification can be used to create peptide-small molecule hybrids or to link different peptide pharmacophores. acs.orgnih.gov For example, in the development of opioid-neurotensin hybrid peptidomimetics, constrained dipeptides containing a naphthyl moiety were synthesized and incorporated to optimize the linker between the two pharmacophores. acs.org The N-methylation would further add to the proteolytic stability of such constructs. acs.org

The Role of Aromatic Side Chains 2 Naphthyl in Peptidic Systems

Role of Aromatic Side Chains (2-Naphthyl) in Peptidic Systems

Driving Force for Aromatic Interactions and Self-Assembly

The capacity of this compound to participate in the formation of ordered supramolecular structures is primarily driven by the presence of its two bulky aromatic groups: the fluorenyl ring of the Fmoc group and the naphthyl side chain. acs.orgnih.gov These aromatic systems are the principal contributors to the non-covalent forces that guide the self-assembly process. acs.orgnih.gov

The main driving forces are π-π stacking and hydrophobic interactions. acs.orgnih.gov π-π stacking occurs when the electron-rich π-orbitals of the aromatic rings align, creating an attractive force that holds the molecules together. This interaction is a key factor in the organization of many aromatic-rich peptides into stable, ordered structures like fibrils and nanotubes. nih.govrsc.org The hydrophobic nature of both the fluorenyl and naphthyl groups also propels them to aggregate in aqueous environments, minimizing their contact with water and further stabilizing the assembled structure. upc.edu

The interplay of these aromatic interactions, along with other forces such as hydrogen bonding and electrostatic interactions, dictates the final morphology of the self-assembled nanostructures. acs.org While the N-methylation of the peptide backbone removes a hydrogen bond donor, which can alter or destabilize certain secondary structures, the powerful π-stacking provided by the Fmoc and naphthyl groups often dominates the self-assembly process. mdpi.comrsc.org This makes compounds like this compound valuable tools for designing biomaterials where the formation of specific nanostructures is desired. beilstein-journals.orgresearchgate.net

Table 1: Key Interactions Driving Self-Assembly

| Interaction Type | Contributing Moiety | Role in Self-Assembly |

| π-π Stacking | Fluorenyl Group, Naphthyl Group | Primary driving force for molecular aggregation and stabilization of ordered structures. acs.orgnih.gov |

| Hydrophobic Interactions | Fluorenyl Group, Naphthyl Group | Promotes aggregation in aqueous solutions to minimize exposure of nonpolar groups. upc.edu |

| Hydrogen Bonding | Carboxyl Group, Peptide Backbone (if not N-methylated) | Contributes to the formation and stability of specific secondary structures like β-sheets, though less influential in N-methylated residues. mdpi.comrsc.org |

| Electrostatic Interactions | Carboxyl Group (ionized) | Can influence the overall morphology and stability of assemblies, particularly in response to pH changes. rsc.org |

Context within D-Amino Acid Applications in Peptide Research

The incorporation of D-amino acids into peptides is a well-established strategy in medicinal chemistry to overcome one of the major limitations of peptide-based therapeutics: their rapid degradation by proteases in the body. americanpeptidesociety.orgrsc.org Since naturally occurring proteases are stereospecific for L-amino acids, peptides constructed from their D-enantiomers are significantly more resistant to enzymatic cleavage, leading to a longer plasma half-life and improved bioavailability. americanpeptidesociety.orgrsc.org

The use of this compound falls squarely within this research paradigm. The D-configuration of its alanine (B10760859) core confers proteolytic resistance, a critical attribute for developing durable peptide-based drugs. americanpeptidesociety.org This stability is further enhanced by the N-methylation of the amide bond. scielo.org.mxresearchgate.net N-methylation provides an additional steric shield against enzymatic attack and can also improve a peptide's permeability across cell membranes. scielo.org.mxresearchgate.net

Beyond enhancing stability, the inclusion of D-amino acids can modulate the conformational properties of a peptide. mdpi.comresearchgate.net This can influence its binding affinity to biological targets and its propensity for self-assembly. mdpi.combeilstein-journals.org The combination of a D-amino acid, N-methylation, and a bulky aromatic side chain in a single building block like this compound provides researchers with a powerful tool to fine-tune the structural and functional properties of synthetic peptides for a wide range of applications in drug discovery and materials science. nih.govnih.gov

Table 2: Comparison of L-Peptides and D-Peptides in Research

| Property | L-Peptides | D-Peptides |

| Proteolytic Stability | Low; susceptible to degradation by natural proteases. americanpeptidesociety.org | High; resistant to most endogenous proteases. americanpeptidesociety.orgrsc.org |

| Biological Activity | Often mimics natural peptide functions. | Can have similar or novel activities; used to create mirror-image binders. |

| Immunogenicity | Generally low for endogenous sequences. | Potentially higher, though depends on the specific sequence and context. |

| Applications | Studying natural biological processes; initial drug leads. | Developing therapeutic peptides with longer half-lives; creating stable biomaterials. nih.govamericanpeptidesociety.org |

Advanced Structural and Conformational Analysis

Spectroscopic Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

No published studies detailing the use of NMR spectroscopy for the conformational analysis of Fmoc-N-Me-D-Ala(2-Naphthyl)-OH in solution were identified.

Two-Dimensional Rotating-Frame Overhauser Effect Spectroscopy (2D-ROESY) and Inter-proton Distance Restraints

There are no available 2D-ROESY spectra or derived inter-proton distance restraints for this compound in the scientific literature.

Variable-Temperature NMR Analysis

Data from variable-temperature NMR analyses, which would provide insight into the conformational dynamics and potential for intermolecular interactions of this compound, have not been reported.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

No CD spectroscopy studies have been published that assess the secondary structure or chiral aggregation of this compound.

Fluorescence Emission Spectroscopy for Monitoring Self-Assembly Processes

There are no reports on the use of fluorescence emission spectroscopy to monitor potential self-assembly processes of this compound. Such studies would typically investigate changes in the emission of the fluorenyl or naphthyl fluorophores upon aggregation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy data, which would be used to analyze characteristic vibrational modes such as the amide I band to infer information about hydrogen bonding and secondary structure, is not available for this compound.

Computational Approaches in Conformational Studies

Computational methods are indispensable for exploring the vast conformational space of flexible molecules like this compound. These techniques provide insights into the energetically favorable structures and the dynamic interplay of its constituent parts.

Molecular Modeling and Mechanics (MM)

Molecular mechanics approaches are foundational in assessing the conformational preferences of Fmoc-protected amino acids. For analogous Fmoc-dipeptides, MM calculations have been instrumental in understanding the fundamental forces driving their self-assembly. The dominant interactions are often found to be π-π stacking between the aromatic fluorenyl groups of the Fmoc moiety. This stacking is a primary organizing principle, leading to the formation of ordered aggregates. In the case of this compound, MM would be employed to model the intramolecular non-covalent interactions, such as van der Waals forces and electrostatic interactions, to predict the most stable rotamers of the naphthyl side chain and the relative orientation of the Fmoc group. The N-methylation introduces a significant steric constraint, and MM can quantify the energetic penalties of certain conformations, thereby refining our understanding of its preferred shapes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic picture of the conformational behavior of this compound in different environments, such as in solution. Studies on related Fmoc-dipeptides, like Fmoc-diphenylalanine (Fmoc-FF), have shown that these molecules rapidly self-assemble in aqueous solutions to form well-ordered cylindrical nanostructures. researchgate.netresearchgate.net The driving force for this assembly is the hydrophobic interaction leading to the stacking of the Fmoc groups, which arrange themselves in the core of the fibrillar structure. researchgate.netrsc.org

Conformational Space Sampling

Given the multiple rotatable bonds in this compound, exploring its entire conformational space is a significant challenge. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often employed to overcome the energy barriers between different conformational states and achieve a more comprehensive sampling. nih.gov These methods have been successfully used to study the self-assembly of Fmoc-dialanine (Fmoc-AA), revealing the formation of condensed fibrillar structures where the Fmoc groups are stacked in the center. rsc.orgnih.gov For this compound, conformational space sampling would be essential to identify all low-energy conformers and to construct a detailed energy landscape, providing a statistical understanding of its conformational preferences.

Docking Studies to Receptor Models

While direct receptor docking studies for this compound are not widely reported, the principles of molecular docking are relevant for understanding its potential interactions with other molecules or surfaces. Docking algorithms could be used to predict how this molecule might bind to a protein receptor or how it would interact with a growing self-assembled structure. The conformational flexibility of the molecule, particularly the orientation of the naphthyl side chain and the Fmoc group, would be a critical parameter in such studies. The N-methylation can also influence the binding affinity and specificity by altering the molecule's shape and reducing its hydrogen-bonding capacity.

Solid-State Structural Analysis

Solid-state analysis provides direct experimental evidence of the molecular structure and packing in the crystalline or aggregated state.

Self Assembly and Supramolecular Chemistry of Fmoc N Me D Ala 2 Naphthyl Oh Conjugates

Principles of Fluorenylmethoxycarbonyl (Fmoc)-Driven Self-Assembly

The self-assembly of Fmoc-amino acid conjugates is a spontaneous process where molecules organize into stable, non-covalently bonded structures. This process is governed by a delicate balance of several intermolecular forces. nih.govnih.govresearchgate.net The bulky and aromatic Fmoc group is a primary driver for this aggregation, complemented by interactions involving the amino acid component. nih.govaalto.fireading.ac.uk While the assembly of many Fmoc-peptides is well-studied, it is understood that the hydrophobicity of the Fmoc group, the potential for hydrogen bonding in the peptide chain, and interactions between adjacent residues all play a role in the formation of nanostructures. nih.gov

A crucial driving force for the self-assembly of molecules containing the Fmoc group is the π-π stacking interaction between the aromatic fluorenyl rings. nih.govbeilstein-journals.orgacs.org These non-covalent interactions occur between the π-orbitals of adjacent aromatic systems, leading to stabilized, ordered aggregates. nih.gov In the context of Fmoc-N-Me-D-Ala(2-Naphthyl)-OH, this effect is amplified by the presence of the 2-naphthyl group, another large aromatic moiety. The π-stacking can occur between Fmoc-Fmoc groups, naphthyl-naphthyl groups, or Fmoc-naphthyl groups. This enhanced aromatic character significantly contributes to the propensity for self-assembly. nih.govnih.gov Studies on related molecules like Fmoc-diphenylalanine (Fmoc-FF) have shown that π-π stacking of the fluorenyl groups is a key factor in the lateral assembly of β-sheets, leading to the formation of hydrogels. acs.org The fluorescence properties of the Fmoc group are often used to monitor this aggregation process, as changes in the emission spectra can indicate the formation of excimers resulting from close-range π-stacking. researchgate.net

Hydrophobic interactions are another fundamental force directing the self-assembly of Fmoc-conjugated molecules in aqueous environments. nih.govrsc.org The large, non-polar Fmoc and naphthyl groups are inherently hydrophobic. nih.govrsc.orgnih.gov When placed in a polar solvent like water, these hydrophobic regions tend to coalesce to minimize their contact with water molecules, a process that is entropically favorable. rsc.orgacs.org This hydrophobic collapse brings the molecules into close proximity, facilitating the more specific π-stacking and other interactions that lead to ordered structures. nih.govnih.gov The combination of aromatic and aliphatic hydrophobicity in molecules like this compound is a powerful driver for aggregation. rsc.org

In many Fmoc-amino acid and Fmoc-peptide systems, hydrogen bonding between the peptide backbones is essential for forming stable, ordered structures like β-sheets, which then assemble into fibers. researchgate.netnih.govacs.org However, in this compound, the nitrogen atom of the alanine (B10760859) residue is methylated. This N-methylation removes the amide proton, thereby precluding the formation of the canonical hydrogen bonds that typically stabilize β-sheet structures. chinesechemsoc.org While this modification prevents one of the primary modes of assembly seen in other Fmoc-amino acids, hydrogen bonding can still occur via the carboxylic acid group, potentially leading to the formation of dimers or other specific arrangements, especially under controlled pH conditions.

Electrostatic forces also play a role, particularly concerning the ionization state of the terminal carboxylic acid group. acs.org At pH values above its pKa, the carboxyl group will be deprotonated and negatively charged. This can lead to electrostatic repulsion between molecules, potentially hindering self-assembly. acs.org Conversely, at low pH, the neutral carboxylic acid can act as a hydrogen bond donor and acceptor, promoting aggregation. Therefore, pH is a critical parameter for controlling the self-assembly process of these molecules. acs.orgacs.org

| Interaction Type | Role in Self-Assembly of this compound | Relevant Molecular Moieties |

| π-Stacking | Primary driving force for aggregation and ordering. | Fluorenyl group, Naphthyl group |

| Hydrophobic Effect | Drives the initial coalescence of molecules in aqueous solution. | Fluorenyl group, Naphthyl group, Methyl group |

| Hydrogen Bonding | Limited due to N-methylation, but possible via the carboxylic acid group. | Carboxylic acid (-COOH) |

| Electrostatic Forces | Repulsive forces at high pH (deprotonated carboxylate) can inhibit assembly. | Carboxylate group (-COO⁻) |

Formation of Nanostructures

The interplay of the intermolecular forces described above leads to the hierarchical assembly of individual molecules into well-defined nanoscale structures. nih.gov For Fmoc-amino acids and their derivatives, fibrillar morphologies are commonly observed. nih.govdeakin.edu.au

Many Fmoc-amino acids and dipeptides are known to self-assemble into extended, high-aspect-ratio nanostructures such as nanofibers, nanoribbons, and nanotubes. nih.govnih.govrsc.org These structures typically arise from the directional, anisotropic growth of molecular assemblies. For instance, Fmoc-peptides can form antiparallel β-sheets that are interlocked by π-stacking interactions, resulting in the formation of nanocylinders or fibrils. acs.orgdeakin.edu.au While the N-methylation in this compound prevents the formation of traditional β-sheets, the strong π-stacking and hydrophobic forces can still drive the formation of elongated, fibrous aggregates. Cryo-transmission electron microscopy and small-angle X-ray scattering are powerful techniques used to visualize and characterize these self-assembled structures. aalto.fireading.ac.uknih.gov For example, studies on Fmoc-Phenylalanine have revealed mixtures of straight and twisted fibrils coexisting with nanotapes. reading.ac.uknih.gov

| Fmoc-Derivative Example | Observed Nanostructure | Primary Driving Interactions |

| Fmoc-Diphenylalanine (Fmoc-FF) | Hydrogel composed of entangled fibrils/nanocylinders. acs.orgdeakin.edu.au | π-stacking, Hydrogen bonding (β-sheets). acs.org |

| Fmoc-Phenylalanine (Fmoc-F) | Extended structures including straight/twisted fibrils and nanotapes. reading.ac.uknih.gov | π-stacking, Hydrogen bonding. researchgate.net |

| Fmoc-Alanine (Fmoc-Ala) | Fibril-like objects nucleating from spherical cores. aalto.finih.gov | Hydrophobic interactions, Hydrogen bonding. aalto.fi |

| Fmoc-Tyrosine (Fmoc-Y) | Fibrillar structures within hydrogels. rsc.org | Hydrogen bonding, π-stacking. rsc.orgrsc.org |

The self-assembly process is often hierarchical, beginning with the formation of smaller aggregates that subsequently evolve into larger, more complex structures. nih.gov For amphiphilic molecules, it is common for them to first form spherical micelles above a critical aggregation concentration. nih.govnih.gov In these micelles, the hydrophobic parts (Fmoc and naphthyl groups) form a core that is shielded from the aqueous environment, while the more hydrophilic parts (the charged carboxylate group) are exposed on the surface. nih.govnih.gov

Under certain conditions, such as changes in temperature, pH, or concentration, these initial micellar aggregates can undergo a structural transition to form more stable, elongated fibrillar structures. nih.govresearchgate.netrsc.org This transition from micelles to fibers represents a key step in the hierarchical self-assembly pathway. nih.gov Coarse-grained molecular dynamics simulations of peptide amphiphiles have shown that molecules can first form spherical micelles, which then merge and reorganize into cylindrical fibers to better accommodate the hydrophobic core. nih.gov A similar pathway may be operative for this compound, where initial hydrophobic collapse leads to micellar or disordered aggregates that subsequently anneal into more ordered nanofibers driven by the potent π-stacking interactions.

Influence of pH and Ionic Strength on Self-Assembly Morphology

The self-assembly of fluorenylmethyloxycarbonyl (Fmoc)-amino acid conjugates is highly sensitive to environmental conditions such as pH and ionic strength. These factors dictate the ionization state of the carboxylic acid group and modulate the electrostatic interactions between molecules, thereby influencing the final morphology of the resulting nanostructures.

For Fmoc-peptide derivatives, pH changes can trigger the formation of distinct structures. At high pH, the carboxylate groups are deprotonated and negatively charged, which can inhibit assembly due to electrostatic repulsion. As the pH is lowered, protonation of the carboxylate reduces this repulsion, allowing non-covalent interactions like π-π stacking and hydrogen bonding to drive self-assembly. This can lead to the formation of varied morphologies, including flexible fibrils, flat ribbons, and nanofibers. For example, studies on the related compound Fmoc-3-(2-naphthyl)-l-alanine have shown the formation of stable hydrogels at a physiological pH of 7.4. researchgate.netresearchgate.net

Ionic strength also plays a critical role by screening electrostatic charges. An increase in ionic strength can promote the aggregation of peptide derivatives, leading to faster gelation and potentially affecting the mechanical properties of the resulting hydrogel. The interplay between pH and ionic strength allows for fine-tuning of the self-assembly process, enabling control over the nano- and microscale morphology of the scaffold. rsc.org

Table 1: Environmental Factors Influencing Self-Assembly of Fmoc-Amino Acid Derivatives

| Factor | Influence on Molecular Interactions | Resulting Morphological Changes |

| pH | Controls the ionization state of the terminal carboxyl group, affecting electrostatic repulsion. | Can trigger transitions between states (e.g., soluble to aggregated) and dictate the type of nanostructure formed (e.g., fibrils vs. ribbons). nih.govmdpi.com |

| Ionic Strength | Screens electrostatic charges, reducing repulsion between molecules. | Can increase the rate of gelation and influence the mechanical stiffness of the resulting hydrogel. rsc.org |

Hydrogelation Properties and Mechanisms

The formation of hydrogels from this compound is driven by a hierarchical self-assembly process. The primary driving forces are the non-covalent interactions between the constituent molecules. The bulky, aromatic Fmoc and naphthyl groups provide a strong impetus for self-assembly through π-π stacking and hydrophobic interactions. nih.gov These are complemented by hydrogen bonding between the peptide backbones, leading to the formation of extended, ordered structures like β-sheets.

This molecular arrangement results in the formation of a three-dimensional network of nanofibers that can immobilize large amounts of water, forming a hydrogel. The balance of these interactions is crucial for stable gel formation. nih.gov For the closely related compound, Fmoc-3-(2-naphthyl)-l-alanine, hydrogelation has been observed in a 50 mM phosphate buffer at pH 7.4, with a minimum gelation concentration (MGC) of 0.0375% (w/v). researchgate.net

Self-Supporting Hydrogel Formation

A key characteristic of these materials is their ability to form self-supporting hydrogels. nih.govnih.gov This means that once the gelation process is complete, the resulting material can maintain its shape against gravity. This property arises from the formation of a robust and interconnected fibrillar network that provides mechanical integrity to the structure, effectively trapping the solvent within its pores. The formation of such a network is a hallmark of a successful gelation process, allowed by the correct balance of intermolecular forces including van der Waals interactions, hydrogen bonding, and π-π stacking. nih.gov

Rheological Properties of Gels

Rheology is used to characterize the mechanical properties of hydrogels, providing insight into their internal structure and stability. Key parameters measured include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a material to be considered a gel, G' is typically significantly higher than G''.

These rheological properties are directly linked to the density and connectivity of the nanofiber network. For instance, studies on other Fmoc-peptide hydrogels have demonstrated that factors influencing self-assembly, such as concentration and pH, directly impact the final gel strength. The storage modulus for a hydrogel formed from the related Fmoc-K3 peptide was found to be 2526 Pa, indicating a rigid structure. nih.govnih.gov Understanding the rheological behavior is essential for predicting the performance of the hydrogel in various applications.

Thermally Reversible Hydrogels

The non-covalent nature of the interactions holding the hydrogel network together suggests that they can be sensitive to temperature. In some systems, heating can disrupt the π-π stacking and hydrogen bonds, leading to a gel-to-sol transition. Upon cooling, the interactions can reform, allowing the gel to be restored. While a heating and cooling cycle is sometimes used to prepare more homogeneous Fmoc-peptide hydrogels by dissolving kinetically trapped aggregates, the thermal reversibility of the final gel structure is a specific property that depends on the precise balance of forces within the network. mdpi.com

Enzyme-Responsive Hydrogels

Enzyme-responsive hydrogels are systems designed to undergo a change in their structure or properties in the presence of a specific enzyme. This can be achieved by incorporating an enzyme-cleavable linkage into the hydrogelator molecule. Alternatively, enzymes can be used to trigger the self-assembly process. For example, a precursor molecule can be designed to be soluble and non-gelling, but upon action by an enzyme like alkaline phosphatase, it is converted into a hydrogelator, initiating gel formation. nih.gov This approach allows for spatio-temporal control over the gelation process. Such strategies are a subject of broad interest in the field of smart biomaterials. nih.gov

Co-Assembly Phenomena in Mixed Systems

Co-assembly involves the self-assembly of two or more different components into a single, integrated supramolecular structure. This strategy can be used to create hydrogels with novel properties that are not accessible from the individual components alone.

In the context of Fmoc-amino acid derivatives, co-assembly can occur with other peptides or with functional molecules like dyes or drugs. For example, Fmoc-conjugated peptides have been shown to co-assemble with pyrene-based salts, and the resulting gel properties can be modulated by pH. nih.gov Similarly, the co-assembly of different Fmoc-amino acids, such as FMOC–Trp–OH and FMOC–Lys–FMOC–OH, has been shown to generate stable hydrogels whose final strength is dependent on the volumetric ratio of the components. nih.gov This approach opens up possibilities for creating multifunctional materials where the structural and functional roles are played by different components within the co-assembled network.

Diastereomeric Mixtures and Self-Sorting versus Co-Assembly

The stereochemistry of the constituent amino acids plays a critical role in directing the self-assembly of Fmoc-peptide conjugates. When mixtures of diastereomers are used, the system can either co-assemble, with both stereoisomers integrating into the same nanostructure, or self-sort, where each stereoisomer assembles independently. nih.gov This behavior has been investigated in systems analogous to this compound, specifically using dipeptide-based gelators that differ only in the chirality of one amino acid.

In a study of two diastereomeric dipeptides, (l,l)-2NapFF and (l,d)-2NapFF, which contain a naphthyl group, distinct self-assembly behaviors were observed. At high pH, the (l,d)-2NapFF diastereomer assembles into large, thin-walled, rigid nanotubes. nih.gov When the pH is lowered, these nanotube structures persist and form the basis of the resulting hydrogel. nih.gov

When diastereomeric mixtures of (l,l)-2NapFF and (l,d)-2NapFF were prepared, evidence from small-angle neutron scattering (SANS) and cryo-transmission electron microscopy (cryo-TEM) pointed towards a self-sorting mechanism. nih.gov The data indicated that complete self-sorting occurs across a range of relative concentrations, meaning each diastereomer prefers to assemble with molecules of the same chirality rather than co-assembling with its stereoisomer. nih.gov The scattering data for mixtures could be modeled as a combination of the structures formed by the pure components, confirming that the two species assemble independently. nih.gov This self-sorting is driven by the chirality of a single amino acid within the dipeptide structure. nih.gov

| Diastereomer System | Assembly Behavior | Resulting Nanostructure | Technique |

| Pure (l,d)-2NapFF | Self-Assembly | Large, thin-walled rigid nanotubes | SANS, cryo-TEM |

| Mixture of (l,l)-2NapFF and (l,d)-2NapFF | Self-Sorting | Independent structures of each diastereomer | SANS, cryo-TEM |

Spectroscopic and Microscopic Characterization of Assemblies

To elucidate the morphology and structural organization of the nanomaterials formed by Fmoc-amino acid conjugates, various spectroscopic and microscopic techniques are employed. nih.gov Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are particularly vital for visualizing the resulting supramolecular architectures at the nanoscale. semanticscholar.orgresearchgate.net

Transmission Electron Microscopy (TEM) for Morphological Changes

Transmission Electron Microscopy (TEM) provides high-resolution imaging that is crucial for understanding the fine details of self-assembled nanostructures. In studies of Fmoc-dipeptide systems, TEM has been used to observe the formation of nano-scale fibers resulting from the aggregation of smaller fibrils. nih.gov

For diastereomeric systems like those involving naphthyl-containing dipeptides, cryo-TEM corroborates findings from other techniques like SANS. It has been used to directly visualize the large, rigid nanotubes formed by the (l,d)-2NapFF diastereomer, confirming the models derived from scattering data. nih.gov This direct imaging is essential for confirming that the structures predefined in a high-pH micellar state are retained when the system transitions into a gel at a lower pH. nih.gov

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and three-dimensional network structure of hydrogels formed by Fmoc-amino acid derivatives. nih.govnih.gov SEM images of hydrogels derived from Fmoc-amino acids reveal a homogeneous structure characterized by interconnected pores, which is typical for self-assembled fibrillar networks that entrap water. mdpi.com

In studies of related compounds, such as Fmoc-3-(2-naphthyl)-l-alanine (Fmoc-²Nap-A), hydrogel formation has been confirmed, and the resulting materials are analyzed for their structural organization. researchgate.net For co-assembled Fmoc-amino acid hydrogels, SEM analysis has shown that the morphology can be influenced by the ratio of the components. For instance, increasing the content of one component can lead to a denser and less homogeneous structure within the hydrogel network. mdpi.com

| Microscopy Technique | Information Obtained | Example Findings in Fmoc-Peptide Systems |

| Transmission Electron Microscopy (TEM) | High-resolution morphology of individual nanostructures. | Visualization of nano-scale fibers and rigid nanotubes. nih.govnih.gov |

| Scanning Electron Microscopy (SEM) | Surface topography and 3D network of hydrogels. | Observation of homogeneous, porous networks; changes in density with component ratios. mdpi.com |

Research Applications in Advanced Materials and Chemical Biology

Biomaterials Research

In biomaterials research, the focus lies on creating scaffolds and matrices that can support biological processes. The ability of Fmoc-derivatized amino acids to form structured materials in water is particularly advantageous.

Peptide-based hydrogels are a class of biomaterials that have garnered significant interest for tissue engineering applications due to their high water content, biocompatibility, and structural similarity to the native extracellular matrix (ECM) d-nb.infomdpi.com. The Fmoc group is a well-known trigger for the self-assembly of short peptides into nanofibrous networks that entrap water to form stable hydrogels mdpi.comresearchgate.net. These hydrogels can serve as three-dimensional scaffolds that provide a supportive environment for cell adhesion, proliferation, and differentiation mdpi.comnih.gov.

The incorporation of a non-natural amino acid like N-Me-D-Ala(2-Naphthyl) into the peptide sequence can modulate the properties of the resulting hydrogel. The bulky and hydrophobic 2-naphthyl side chain can influence the packing of the peptide fibers, affecting the mechanical stiffness and stability of the hydrogel matrix lifetein.com. The N-methylation of the peptide backbone reduces the number of hydrogen bond donors, which can alter the self-assembly process and the final architecture of the hydrogel peptide.com. These modifications allow for the fine-tuning of the scaffold's properties to meet the specific requirements of different tissue types mdpi.com. For instance, hydrogels have been developed to facilitate axonal regrowth after spinal cord injury, demonstrating their potential in neuroregeneration mdpi.com.

| Feature | Role in Hydrogel Formation | Research Finding |

| Fmoc Group | Drives self-assembly into nanofibers | Forms the structural basis of the hydrogel matrix. |

| N-Methylation | Modifies backbone flexibility and hydrogen bonding | Can alter peptide stability and self-assembly characteristics. peptide.commerckmillipore.com |

| 2-Naphthyl Group | Influences hydrophobicity and steric interactions | Affects the mechanical properties and molecular packing of the hydrogel. lifetein.com |

The porous, aqueous environment of peptide hydrogels makes them suitable matrices for immobilizing enzymes. Enzyme immobilization can enhance enzyme stability, allow for their reuse, and provide a framework for creating bioreactors or biosensors. The general principle involves entrapping the enzyme within the nanofibrous network of the hydrogel as it forms. The hydrogel acts as a physical barrier, preventing the enzyme from leaching out while allowing substrates and products to diffuse through the matrix. Fmoc-peptide hydrogels have been successfully used for this purpose. The ability to tailor the hydrogel's properties by incorporating modified amino acids like Fmoc-N-Me-D-Ala(2-Naphthyl)-OH could allow for the creation of specific microenvironments that further stabilize the entrapped enzyme or even modulate its activity.

Targeted Drug Delivery Systems Research

The development of effective drug delivery systems aims to improve the therapeutic efficacy and minimize the side effects of bioactive molecules. This compound offers several features that are beneficial in this context.

Many peptide-based drugs suffer from poor metabolic stability and a short half-life in the body due to rapid degradation by proteolytic enzymes peptide.com. N-methylation of the peptide backbone is a key strategy to overcome this limitation nih.govresearchgate.net. Introducing a methyl group on the amide nitrogen sterically hinders the approach of proteases, dramatically increasing the peptide's resistance to enzymatic cleavage and extending its in vivo half-life merckmillipore.comresearchgate.net.

Furthermore, N-methylation can enhance a peptide's intestinal permeability and its ability to cross the blood-brain barrier, improving oral bioavailability peptide.com. The incorporation of hydrophobic residues like 2-naphthylalanine can also enhance membrane permeability lifetein.com. The combination of N-methylation and the hydrophobic naphthyl group in this compound makes it a valuable component for designing peptide-based drugs with improved pharmacokinetic profiles nih.govresearchgate.net. For example, replacing a standard phenylalanine residue with 2-naphthylalanine has been shown to increase a peptide's selectivity for its target receptor, which is a crucial aspect of targeted drug delivery peptide.com.

| Modification | Effect on Bioactive Peptides |

| N-Methylation | Increases stability against proteolytic enzymes. peptide.commerckmillipore.comresearchgate.net |

| N-Methylation | Enhances intestinal and blood-brain barrier permeability. peptide.com |

| N-Methylation | Can improve water solubility in certain hydrophobic peptides. peptide.com |

| 2-Naphthylalanine | Increases hydrophobicity, potentially enhancing membrane interactions. lifetein.com |

| 2-Naphthylalanine | Can be used to modulate receptor selectivity. peptide.com |

Hydrogels are widely explored as vehicles for the controlled and sustained release of therapeutic agents nih.gov. Drugs can be physically entrapped within the hydrogel matrix and released over time as they diffuse through the network's pores nih.gov. The rate of release can be controlled by modulating the mesh size of the hydrogel network. For hydrogels formed from this compound, the release profile could be tuned by altering the peptide concentration, which affects fiber density and pore size. Another strategy for controlled release is to design the hydrogel to degrade over time, releasing the entrapped drug as the network breaks down nih.gov. The increased enzymatic stability conferred by the N-methyl group could be used to design hydrogels that degrade more slowly and predictably, allowing for extended drug release profiles researchgate.net.

Development of Fluorescent Probes utilizing Naphthyl Moieties

The 2-naphthyl group of this compound possesses intrinsic fluorescence, a property that makes it a valuable tool for studying biological systems lifetein.com. Unlike many other amino acids, 2-naphthylalanine can be used as a built-in fluorescent probe without the need for an external fluorescent label.

The fluorescence of the naphthyl moiety is sensitive to its local environment. Changes in the polarity of the solvent or the proximity of other molecules can cause shifts in its emission spectrum or changes in its fluorescence intensity and lifetime usp.br. This sensitivity allows researchers to monitor processes such as peptide folding, binding to receptors, or insertion into cell membranes lifetein.comusp.br.

A significant advantage of using D-Ala(2-Naphthyl) as a probe is its long excited-state lifetime compared to naturally fluorescent amino acids like tryptophan usp.br. This distinct photophysical property allows its fluorescence signal to be easily distinguished from that of tryptophan in peptides that contain both residues, enabling more complex structural studies usp.br. Research has shown that D-Ala(2-Naphthyl) can penetrate deep into lipid bilayers, making it an effective probe for investigating peptide-membrane interactions, which is crucial for understanding the mechanism of action for many peptide drugs and cell-penetrating peptides usp.br.

| Property | Description | Application |

| Intrinsic Fluorescence | The 2-naphthyl group naturally fluoresces upon UV excitation. lifetein.com | Allows the peptide to be used as a probe without external dyes. |

| Environmental Sensitivity | Fluorescence properties (intensity, wavelength, lifetime) change with the local environment. usp.br | Used to study peptide folding, binding, and membrane insertion. |

| Long Excited-State Lifetime | Has a significantly longer fluorescence lifetime (~30-40 ns in water) compared to tryptophan. usp.br | Enables clear distinction from tryptophan signals in multi-fluorophore studies. usp.br |

Visualization of Cellular Processes in Biological Research

The incorporation of a naphthyl group within the structure of this compound imparts fluorescent properties to the molecule. This intrinsic fluorescence is a key attribute for its application in creating fluorescent probes for bio-imaging. chemimpex.com Such probes are instrumental in the visualization of various cellular processes, allowing researchers to observe the dynamics of biomolecules and their interactions within a living cell. The fluorescence of the naphthyl moiety can be leveraged in techniques like fluorescence microscopy to study DNA binding or track the localization of peptides incorporating this amino acid derivative. biosynth.com

Applications in Supramolecular Chromatography for Chiral Recognition

The field of supramolecular chemistry utilizes the specific and directional non-covalent interactions between molecules to create complex, functional assemblies. This compound is a compound with potential utility in this area, particularly in the development of systems for chiral recognition. biosynth.com The defined stereochemistry (D-configuration) and the bulky, aromatic Fmoc and naphthyl groups can facilitate specific interactions that are crucial for distinguishing between enantiomers in chromatographic settings.

Enantioseparation of Derivatized Compounds

Enantioseparation, the separation of mirror-image stereoisomers (enantiomers), is critical in pharmaceutical development and metabolomics. Chiral derivatization is a common strategy where an analyte is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatography techniques like high-performance liquid chromatography (HPLC). The resulting derivatives often exhibit enhanced detection signals, for instance, in fluorescence or mass spectrometry. nih.gov While specific studies detailing the use of this compound for this purpose are not prevalent, its inherent chirality and structural features make it a candidate for investigation in the development of new methods for the enantioseparation of various classes of compounds, including amines, alcohols, and carboxylic acids. nih.gov

Design of Novel Therapeutic Entities

The synthesis of bioactive peptides is a cornerstone of drug discovery. Amino acid derivatives like this compound are valuable building blocks in this process. The Fmoc group provides a readily cleavable protecting group essential for solid-phase peptide synthesis, while the N-methylation can enhance metabolic stability and modify the conformational properties of the resulting peptide. chemimpex.com The naphthyl side chain can also contribute to the stability and solubility of peptides. chemimpex.com

Investigating Role in Cancer Therapeutics Research

Research into novel cancer therapeutics often involves the development of peptides that can target specific receptors on cancer cells. The unique structural characteristics of non-natural amino acids are leveraged to create peptides with improved efficacy and stability. The parent compound, Fmoc-3-(2-naphthyl)-L-alanine, has been utilized in research aimed at developing cancer treatments. chemimpex.com By extension, the N-methylated D-enantiomer, this compound, represents a tool for researchers to build novel peptide structures for investigation in cancer therapeutics.

Exploration in Neurological Disorder Research

The development of therapeutics for neurological disorders is another area where novel peptide design is actively pursued. The ability to assemble bioactive peptides efficiently is crucial for discovering new drug candidates. chemimpex.com The incorporation of specialized amino acid derivatives can lead to peptides with specific selectivities for receptors in the central nervous system. For instance, replacing a phenylalanine residue with a 2-naphthylalanine (2-Nal) derivative in a neuropeptide was shown to increase its selectivity for its target receptor. peptide.com This highlights the potential for compounds like this compound to serve as key components in the synthesis of new peptide-based drug candidates for neurological disorders. chemimpex.com

Future Directions and Emerging Research Perspectives

Advancements in Stereoselective Synthesis of Complex Modified Amino Acids

The synthesis of N-methylated amino acids, particularly those with complex stereochemistry like Fmoc-N-Me-D-Ala(2-Naphthyl)-OH, remains a challenging endeavor. nih.govnih.gov Future research will likely focus on developing more efficient and highly stereoselective synthetic routes. Current methods often require multiple steps and can be resource-intensive. researchgate.netnih.gov Innovations in catalysis, including the use of novel chiral catalysts and enzymatic methods, could provide more direct and scalable pathways to enantiomerically pure N-methylated amino acids. nih.govresearchgate.net The development of robust solid-phase N-methylation protocols would also represent a significant advancement, streamlining the synthesis of these valuable building blocks and making them more accessible for broader research applications. researchgate.netresearchgate.net

High-Throughput Screening and Combinatorial Library Approaches for Peptidomimetic Discovery

The incorporation of this compound into combinatorial peptide libraries offers a powerful strategy for the discovery of novel bioactive peptidomimetics. biorxiv.org High-throughput screening (HTS) of such libraries can rapidly identify compounds with high affinity and selectivity for specific biological targets. rsc.org Future efforts will likely involve the development of miniaturized and automated synthesis and screening platforms to accelerate the discovery process. rsc.org The unique conformational constraints imposed by N-methylation can significantly reduce the conformational flexibility of peptides, which can lead to higher binding affinities. nih.gov By systematically incorporating this compound into diverse peptide sequences, researchers can explore a vast chemical space to identify lead compounds for drug development. nih.govlifechemicals.com

Rational Design of Self-Assembling Systems with Tunable Properties